molecular formula C19H15NO5S2 B2638315 (5E)-3-(1,3-benzodioxol-5-yl)-5-(2,3-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one CAS No. 591745-78-7

(5E)-3-(1,3-benzodioxol-5-yl)-5-(2,3-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B2638315
CAS RN: 591745-78-7
M. Wt: 401.45
InChI Key: ZGBDIGUQYXBJMC-LZYBPNLTSA-N
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Description

“(5E)-3-(1,3-Benzodioxol-5-yl)-5-(2,3-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one” is a chemical compound with the molecular formula C19H15NO5S2. Its average mass is 401.456 Da and its monoisotopic mass is 401.039154 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are defined by its molecular structure. Its molecular formula is C19H15NO5S2, and it has an average mass of 401.456 Da and a monoisotopic mass of 401.039154 Da .

Scientific Research Applications

Protein Kinase Inhibition and Antiproliferative Activity

The compound, as part of the 1,3-thiazolidin-4-one family, shows promise in the inhibition of protein kinases such as DYRK1A. It has been identified that derivatives within this family, like 5-arylidene-2-thioxo-1,3-thiazolidin-4-ones, have notable activity against protein kinases like DYR1A, CK1, CDK5/p25, and GSK3α/β. Specific molecules within this group have been highlighted as lead compounds due to their nanomolar inhibitory concentration against DYRK1A, suggesting potential applications in treating neurological or oncological disorders where DYRK1A is involved. Additionally, some derivatives in this category have shown in vitro inhibition of cell proliferation across various tumor cell lines, signifying their potential in cancer treatment (Bourahla et al., 2021).

Synthesis and Structural Analysis

Studies have detailed the synthesis of related compounds, emphasizing their potential biological relevance due to the presence of thiazolidinone and 1,3-benzodioxole moieties. These studies highlight the facile preparation and structural characterization of these compounds, hinting at their potential utility in pharmacological applications (Masteloto et al., 2015).

Antiproliferative and Antimicrobial Properties

Compounds within the thiazolidin-4-one family have been explored for their antiproliferative and antimicrobial properties. Notably, derivatives like 5-benzylidene-2-phenylimino-1,3-thiazolidin-4-one and its analogs have demonstrated significant apoptosis induction in cancer cells, with selectivity towards tumor cells over normal cells. This indicates their potential as therapeutic agents in cancer treatment, especially for P-glycoprotein overexpressing refractory cancers (Wu et al., 2006).

Mechanism of Action

While the mechanism of action for this specific compound isn’t available, similar compounds have shown anticancer activity. For instance, some compounds caused cell cycle arrest at the S phase and induced apoptosis in cancer cells .

properties

IUPAC Name

(5E)-3-(1,3-benzodioxol-5-yl)-5-[(2,3-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO5S2/c1-22-14-5-3-4-11(17(14)23-2)8-16-18(21)20(19(26)27-16)12-6-7-13-15(9-12)25-10-24-13/h3-9H,10H2,1-2H3/b16-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGBDIGUQYXBJMC-LZYBPNLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C=C2C(=O)N(C(=S)S2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=C/2\C(=O)N(C(=S)S2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-3-(1,3-benzodioxol-5-yl)-5-(2,3-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

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